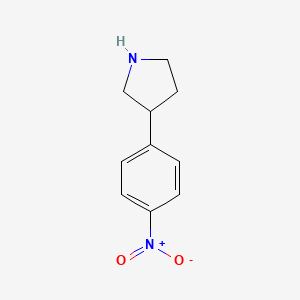

3-(4-Nitrophenyl)pyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9/h1-4,9,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBJFYWZNMPFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions and Chemical Transformations Involving 3 4 Nitrophenyl Pyrrolidine Scaffolds

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom in Substitution Reactions

The nitrogen atom within the pyrrolidine ring of 3-(4-nitrophenyl)pyrrolidine is a secondary amine, rendering it nucleophilic and basic. nih.gov This inherent reactivity allows for a variety of substitution reactions, primarily N-alkylation and N-acylation, to introduce diverse functional groups.

N-Alkylation: The pyrrolidine nitrogen can be readily alkylated using various alkylating agents. For instance, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate, yielding the N-methyl derivative with high efficiency.

N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation. Reaction with acyl chlorides, such as acetyl chloride in the presence of a base like pyridine, leads to the formation of the corresponding N-acetylated product. Similarly, N-(4'-nitrophenyl)-l-proline can be activated with thionyl chloride to form the acid chloride, which then reacts with various amines to produce a range of N-(4'-nitrophenyl)-l-prolinamides. nih.gov The choice of acylating agent and reaction conditions allows for the introduction of a wide array of substituents, thereby modifying the properties of the parent molecule.

Table 1: Examples of N-Substitution Reactions of Pyrrolidine Derivatives

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | 89 | |

| Acylation | AcCl, Pyridine | N-Acetyl derivative | 76 | |

| Acylation | 4-Nitrobenzoyl chloride, Pyridine | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | 86 |

Chemical Transformations of the Nitrophenyl Moiety

The nitrophenyl group in this compound is a key site for chemical modification, primarily through reduction of the nitro group. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and enabling further functionalization.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. researchgate.net A variety of reducing agents and catalytic systems can be employed for this purpose. Palladium-catalyzed hydrogenation is a widely used and effective method. researchgate.netchinesechemsoc.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can achieve near-quantitative conversion of the nitro group to an amine. Other palladium-based catalysts, such as palladium(II) acetate (B1210297) in the presence of sodium borohydride, have also been shown to be highly effective for the reduction of nitroarenes, selectively producing various nitrogen-containing compounds like anilines, N-aryl hydroxylamines, and azo compounds depending on the reaction conditions. rsc.orgrsc.org

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, using palladium nanoclusters generated in situ allows for the selective formation of different reduction products by controlling the catalyst concentration and solvent system. rsc.orgrsc.org In some cases, the reduction of the nitro group can be part of a tandem reaction sequence, where the newly formed amine participates in subsequent transformations in the same pot. nih.gov

Table 2: Reduction of the Nitro Group in Nitrophenyl Derivatives

| Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂/Pd-C (10% wt) | Ethanol (B145695), 25°C, 12 h | (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | 92 | |

| Pd(OAc)₂ (0.5 mol%), NaBH₄ | water/EtOH, RT | Anilines | up to 98 | rsc.org |

| FePc or PdPc, Diphenylsilane/NaBH₄ | Ethanol | Amines | Good to excellent | researchgate.net |

Ring-Opening and Ring-Closing Reactions of Pyrrolidine Derivatives

The pyrrolidine ring, while generally stable, can participate in ring-opening and ring-closing reactions under specific conditions, providing pathways to more complex or alternative heterocyclic structures.

Ring-Opening Reactions: The cleavage of a C-N bond in the pyrrolidine ring is challenging due to the lack of significant ring strain. researchgate.net However, under certain conditions, such as in the presence of strong acids, the pyrrolidine ring in 2-arylpyrrolidines can undergo C-N bond cleavage. researchgate.net More synthetically useful ring-opening reactions often involve the introduction of specific functional groups that facilitate the cleavage. For instance, glycidic esters containing a pyrrolidine moiety can undergo ring-opening of the epoxide with nucleophiles like azides. dtic.mil

Ring-Closing Reactions (Cyclization): The formation of the pyrrolidine ring is a common strategy in the synthesis of this compound and its derivatives. A powerful and widely used method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. nih.govresearchgate.net This approach allows for the construction of highly functionalized pyrrolidines with good stereocontrol. researchgate.netacs.org For example, the reaction of an azomethine ylide with β-phthalimidonitroethene can produce 4-nitro-3-aminopyrrolidines, which are precursors to valuable 3,4-diaminopyrrolidines. acs.org

Another strategy involves the cyclization of acyclic precursors. For instance, N-propargylic β-enaminones can undergo cyclization in the presence of a base to form 1-pyrroline (B1209420) derivatives. metu.edu.tr Reductive cyclization of nitro compounds can also be employed. For example, the reduction of a nitro group in a suitably substituted precursor can lead to an intramolecular nucleophilic addition, forming the pyrrolidine ring. researchgate.net Palladium-catalyzed hydroarylation of pyrrolines has also been reported as a method to synthesize 3-aryl pyrrolidines. researchgate.net Furthermore, a photo-promoted ring contraction of pyridines using a silylborane has been developed to afford pyrrolidine derivatives. nih.gov

Pyrrolidine-2,3-dione (B1313883) Derivatives

Pyrrolidine-2,3-diones are a class of compounds that have garnered significant interest due to their presence in natural products and their valuable biological activities. jst-ud.vnjst-ud.vnresearchgate.net The synthesis of these derivatives often involves multi-component reactions. For instance, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one can be prepared through a three-component reaction. jst-ud.vnresearchgate.net This intermediate can then be reacted with aliphatic amines, such as methylamine (B109427) or 4-methoxybenzylamine, in ethanol to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vnresearchgate.net These reactions are often reversible and can proceed via a transimination mechanism. researchgate.netresearchgate.net

The resulting pyrrolidine-2,3-dione derivatives have been investigated for their anti-inflammatory properties. Molecular docking studies have suggested that compounds like 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione can act as ligands for inducible nitric oxide synthase (iNOS). researchgate.netkuleuven.be The presence of an electron-withdrawing nitro group on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione core is believed to enhance hydrogen bonding interactions with key amino acid residues in the enzyme's active site, such as Cys200. kuleuven.benih.gov

Pyrrolidine-2,5-dione Analogs

Pyrrolidine-2,5-diones, also known as succinimides, represent another important class of derivatives. These compounds are often synthesized by reacting a primary amine with a dicarboxylic acid or its derivative. For example, (3R, 4R)-3,4-dihydroxy-2,5-dioxopyrrolidine derivatives can be synthesized from L-(+)-tartaric acid and primary amines like benzylamine (B48309) or aniline (B41778) by refluxing in xylene. tandfonline.comnih.govresearchgate.net The resulting compounds have been evaluated for their ability to inhibit carbonic anhydrase isozymes. tandfonline.comnih.govresearchgate.net

The pyrrolidine-2,5-dione scaffold has been incorporated into hybrid molecules to explore potential anticancer activities. researchgate.net For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net Other modifications include the synthesis of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione, which can undergo further cyclization reactions to form more complex heterocyclic systems. ijapbc.com

Pyrrolidine Carboxylates and Carbamates

The introduction of carboxylate and carbamate (B1207046) functionalities onto the pyrrolidine ring provides another avenue for derivatization. Pyrrolidine carboxylates, such as Boc-(+/-)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, are valuable intermediates in organic synthesis. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for selective chemical transformations. chemimpex.com Enantiomerically pure forms, like (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, are also synthesized for use as chiral building blocks. synblock.com

Carbamates are often synthesized from activated mixed carbonates. For example, p-nitrophenyl chloroformate can react with an alcohol to form an activated carbonate, which then reacts with a primary or secondary amine to yield the corresponding carbamate. nih.gov This method has been used to prepare a wide variety of carbamate derivatives. nih.gov An example of a pyrrolidine carbamate is (R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, which is used in pharmaceutical research as a building block for enantiomerically pure intermediates.

Pyrrolidine-Based Prolinamides and Thiosemicarbazones

Prolinamides, amides derived from the amino acid proline (which has a pyrrolidine ring), are another significant class of derivatives. N-(4′-nitrophenyl)-l-prolinamides have been synthesized in a two-step process starting with the condensation of a p-halogenonitrobenzene with l-proline, followed by amidation. nih.gov This amidation can be a one-pot, two-stage reaction involving thionyl chloride to activate the carboxylic acid. nih.gov These compounds have been evaluated for their cytotoxic activities against various human carcinoma cell lines. nih.gov

Thiosemicarbazones derived from pyrrolidine-based aldehydes have also been synthesized and investigated for their biological activities. A series of 4-pyrrolidine-based thiosemicarbazones were prepared by reacting 4-(pyrrolidin-1-yl)benzaldehyde with various thiosemicarbazides. nih.gov These compounds have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.govresearchgate.net

Quaternary Ammonium (B1175870) Derivatives of Pyrrolidinyl Pyridines with Nitrophenyl Substituents

The quaternization of the nitrogen atom in the pyrrolidine ring or in a substituent attached to it leads to the formation of quaternary ammonium derivatives. While specific examples of quaternary ammonium derivatives of 3-(4-nitrophenyl)pyrrolidinyl pyridines are not extensively detailed in the provided context, the general principles of their formation are well-established in organic chemistry. This typically involves the reaction of a tertiary amine with an alkyl halide. The resulting quaternary ammonium salts possess a permanent positive charge, which can significantly alter their physical, chemical, and biological properties compared to their tertiary amine precursors.

Stereochemical Aspects and Isomeric Forms

The stereochemistry of this compound and its derivatives is a critical aspect that influences their biological activity. The pyrrolidine ring can have multiple stereocenters, leading to the possibility of various stereoisomers, including enantiomers and diastereomers (cis/trans isomers).

The synthesis of stereochemically pure compounds is often a major focus. For example, enantiomerically pure (3S)-3-(4-nitrophenoxy)pyrrolidine hydrochloride is a specific stereoisomer with a defined spatial arrangement of atoms. cymitquimica.com Similarly, the synthesis of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid highlights the importance of controlling the relative stereochemistry of substituents on the pyrrolidine ring. synblock.com The distinction between cis and trans isomers is also crucial, as seen in the synthesis of trans-4-tert-butylprolines, where the substituent's orientation affects the ring's conformation. researchgate.net The separation of racemic mixtures to obtain enantiopure compounds is a common practice in the synthesis of these derivatives to study the specific biological effects of each isomer. nih.gov

Conformational Analysis of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. rsc.org The two most common conformations are the "envelope" (E) and "twist" (T) forms. rsc.orgbeilstein-journals.org In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. rsc.org In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. grafiati.com

The specific conformation adopted by a pyrrolidine ring is influenced by the nature and position of its substituents. researchgate.netrsc.org The puckering of the ring can be described by pseudorotation parameters, including the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the plane, while the amplitude describes the degree of puckering. beilstein-journals.org The introduction of substituents can favor specific conformations. For example, the electronegativity of a substituent at the 4-position can influence the preference for exo or endo puckering. researchgate.net Alkylation or acylation of the pyrrolidine nitrogen can also be used to tune the ring's conformation across the entire pseudorotational cycle. beilstein-journals.org

Chemical Reactivity and Reactions

The chemical reactivity of 3-(4-Nitrophenyl)pyrrolidine is dictated by its three main components: the secondary amine of the pyrrolidine (B122466) ring, the aromatic nitrophenyl ring, and the C-H bonds of the pyrrolidine scaffold.

Reduction of the Nitro Group: The most significant reaction of the nitrophenyl moiety is its reduction to an amine (4-aminophenyl). This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). This reaction is fundamental in medicinal chemistry, as it converts the compound into a versatile building block for further functionalization.

N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation to introduce various substituents on the nitrogen atom. For instance, reaction with acetyl chloride would yield N-acetyl-3-(4-nitrophenyl)pyrrolidine.

Aromatic Substitution: The electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic aromatic substitution but directs incoming electrophiles to the meta-positions (relative to the nitro group).

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Nitrophenyl Pyrrolidine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 3-(4-nitrophenyl)pyrrolidine derivatives.

In the ¹H NMR spectrum of 1-(4-nitrophenyl)pyrrolidine, the protons on the aromatic ring of the 4-nitrophenyl group typically appear as distinct doublets. For instance, in one study, these were observed at approximately 8.12 ppm and 6.47 ppm. The protons of the pyrrolidine (B122466) ring resonate further upfield, with the methylene (B1212753) groups adjacent to the nitrogen appearing around 3.40 ppm and the other methylene groups around 2.05-2.09 ppm. rsc.org For N-methacryloyl-N-(4-nitrophenyl)methacrylamide, the aromatic protons of the 4-nitrophenyl group show signals in the range of 8.30-8.25 ppm and 7.31-7.27 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. In N-methacryloyl-N-(4-nitrophenyl)methacrylamide, characteristic peaks for the nitrophenyl group are observed, with the carbon bearing the nitro group appearing at a downfield chemical shift. rsc.org For other derivatives, such as 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, the carbon signals are well-resolved, allowing for the identification of each carbon atom within the molecule. jst-ud.vn The presence of rotamers can sometimes be observed in both ¹H and ¹³C NMR spectra of certain prolinamide derivatives, indicated by the doubling of some signals. nih.gov

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |

|---|---|---|---|

| 1-(4-nitrophenyl)pyrrolidine | 8.12 (d, 2H, Ar-H), 6.47 (d, 2H, Ar-H), 3.40 (t, 4H, CH₂), 2.09-2.05 (m, 4H, CH₂) (CDCl₃) | Not explicitly provided | rsc.org |

| N-methacryloyl-N-(4-nitrophenyl)methacrylamide | 8.30 - 8.25 (m, 2H), 7.31 - 7.27 (m, 2H), 5.57 (s, 4H), 1.96 (s, 6H) (CDCl₃) | 173.9, 146.5, 144.9, 143.6, 127.7, 124.8, 122.6, 18.9 (CDCl₃) | rsc.org |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one | 8.34 (t, 1H, Ar-H), 7.97 - 7.95 (m, 2H, Ar-H), 7.46 (t, 1H, Ar-H) (CDCl₃) | Not explicitly provided | jst-ud.vn |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. In complex pyrrolidine systems, COSY experiments can trace the spin-spin coupling pathways within the pyrrolidine ring and its substituents. scielo.org.corsc.org For example, the correlation between protons on adjacent carbons in the pyrrolidine ring can be readily identified. scielo.org.co

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is invaluable for assigning carbon signals based on their attached, and often already assigned, protons. emerypharma.com For instance, in a study of pyrrolidine-2,3-dione (B1313883) derivatives, HSQC spectra were used to recognize the resonance signals of all individual atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes more). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com In the analysis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, HMBC was used to confirm the assignment of carbonyl carbons and other key structural features by observing correlations from nearby protons. jst-ud.vn

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound derivatives. researchgate.netmdpi.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. researchgate.netmdpi.com Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass analyzers are commonly employed.

For example, the molecular formula of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one was confirmed by HRMS, which showed the [M+H]⁺ ion at m/z 339.0982, corresponding to the calculated value of 339.0981. jst-ud.vn Similarly, for 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, the found [M+H]⁺ ion at m/z 458.1716 matched the calculated value perfectly. jst-ud.vn These precise mass measurements provide strong evidence for the proposed chemical structures.

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one | [M+H]⁺ | 339.0981 | 339.0982 | jst-ud.vn |

| 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | [M+H]⁺ | 458.1716 | 458.1716 | jst-ud.vn |

| N-methacryloyl-N-(4-nitrophenyl)methacrylamide | [M+Na]⁺ | 297.0846 | 297.0841 | rsc.org |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined. This provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For 1-(4-nitrophenyl)pyrrolidine, single-crystal X-ray analysis revealed that it crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net The pyrrolidine ring was found to adopt an envelope conformation. researchgate.net In another study, the crystal structure of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one was determined, confirming its triclinic crystal system and providing detailed geometric parameters. scielo.org.co Similarly, the crystal structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was elucidated, allowing for the determination of its tautomeric form and the analysis of non-covalent interactions within the crystal. mdpi.com

Table 3: Crystallographic Data for 1-(4-Nitrophenyl)pyrrolidine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbca | nih.govresearchgate.net |

| a (Å) | 10.3270(5) | nih.govresearchgate.net |

| b (Å) | 9.9458(6) | nih.govresearchgate.net |

| c (Å) | 18.6934(12) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

Elucidation of Crystal Packing Arrangements and Supramolecular Networks

The solid-state architecture of this compound and its analogues is dictated by a complex interplay of non-covalent interactions, which assemble individual molecules into well-defined supramolecular networks. While specific crystallographic data for this compound is not extensively reported, analysis of closely related structures, such as its isomer 1-(4-Nitrophenyl)pyrrolidine and other derivatives, provides significant insight into the probable packing arrangements.

X-ray diffraction studies on analogous compounds reveal that the crystal packing is generally stabilized by a combination of hydrogen bonds and other weak interactions. iucr.orgnih.gov For instance, in derivatives containing an N-H group, classical hydrogen bonds of the N-H···O type, involving the nitro group as an acceptor, are prevalent. iucr.orgiucr.org These are often supplemented by weaker C-H···O hydrogen bonds, where hydrogen atoms from the pyrrolidine ring or the phenyl ring interact with the oxygen atoms of the nitro group on adjacent molecules. iucr.orgnih.gov Such interactions typically link molecules into chains or more complex three-dimensional networks. nih.goviucr.org

For example, the crystal structure of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate is stabilized by both N—H⋯O and C—H⋯O hydrogen bonds. iucr.orgiucr.org Similarly, crystallographic analysis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid identified N—H⋯O intermolecular hydrogen bonds and C—H⋯π interactions as key contributors to its supramolecular architecture. researchgate.net The isomer, 1-(4-Nitrophenyl)pyrrolidine, has been reported to crystallize in the orthorhombic space group Pbca, indicating a highly ordered packing arrangement. researchgate.net

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 1-(4-Nitrophenyl)pyrrolidine | Orthorhombic | Pbca | Not specified | researchgate.net |

| 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate | Orthorhombic | P212121 | N—H⋯O, C—H⋯O | iucr.orgiucr.org |

| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid | Orthorhombic | P212121 | N—H⋯O, C—H⋯π | researchgate.netdntb.gov.ua |

| 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Not specified | Not specified | C—H⋯O, H⋯H, O⋯H, C⋯H contacts | iucr.orgiucr.org |

Conformational Analysis of the Pyrrolidine Ring and Substituent Orientations

The biological activity and physical properties of pyrrolidine derivatives are intrinsically linked to the conformation of the five-membered ring and the spatial orientation of its substituents. The pyrrolidine ring is not planar and typically adopts one of two main puckered conformations: the 'envelope' (E) or the 'twist' (T) form. beilstein-journals.org These conformations can be precisely described by pseudorotation parameters, namely the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org

In numerous crystallographic studies of substituted pyrrolidines, an envelope conformation is frequently observed. iucr.orgnih.gov For instance, in 2,2-diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate, the pyrrolidine ring exhibits an envelope conformation. iucr.orgiucr.org This is also true for spiro-pyrrolidine derivatives, where the spiro carbon atom often acts as the "flap" of the envelope. nih.gov The choice between an envelope and a twist conformation, as well as the specific atoms that are out-of-plane, is influenced by the steric and electronic effects of the substituents on the ring. nih.gov

A critical conformational parameter is the relative orientation of the 4-nitrophenyl substituent with respect to the pyrrolidine ring. This is typically defined by the dihedral angle between the plane of the aromatic ring and the mean plane of the pyrrolidine ring. In analogous structures, this dihedral angle can vary significantly, often ranging from approximately 58° to 76°. iucr.orgnih.goviucr.org For example, in a highly substituted pyrrolidine derivative, the dihedral angle between the nitrophenyl ring and the pyrrolidine ring was found to be 62.34 (11)°. nih.gov In another case involving a 4-nitrobenzyl substituent, the dihedral angle was 58.58 (8)°. iucr.org These non-coplanar arrangements are a result of minimizing steric hindrance between the bulky aryl group and the pyrrolidine ring hydrogens.

The orientation of the 4-nitrophenyl group can be further described as axial or equatorial, although in the flexible pyrrolidine system, terms like 'quasi-axial' or 'quasi-equatorial' are often more appropriate. The specific orientation adopted in the solid state is a balance between minimizing intramolecular steric strain and optimizing intermolecular packing forces.

| Compound Feature | Observed Conformation / Parameter | Example Compound | Reference |

|---|---|---|---|

| Pyrrolidine Ring Pucker | Envelope (E) | 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate | iucr.orgiucr.org |

| Pyrrolidine Ring Pucker | Envelope (E) | 4'-chloro-5'-(4-nitrophenyl)-2-oxospiro[indoline-3,3'-pyrrolidine] derivative | nih.gov |

| Pyrrolidine Ring Pucker | Twist (T) | 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | iucr.org |

| Dihedral Angle (Phenyl/Pyrrolidine) | 59.16 (14)° | 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate | iucr.orgiucr.org |

| Dihedral Angle (Nitrophenyl/Pyrrolidine) | 62.34 (11)° | 4'-chloro-5'-(4-nitrophenyl)-2-oxospiro[indoline-3,3'-pyrrolidine] derivative | nih.gov |

| Dihedral Angle (Nitrobenzene/Pyrrolidine) | 58.58 (8)° | 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | iucr.org |

Computational and Theoretical Studies on 3 4 Nitrophenyl Pyrrolidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost. For nitrophenyl-pyrrolidine systems, DFT calculations are instrumental in elucidating electronic characteristics, reactivity, and conformational preferences.

DFT calculations are frequently used to determine key electronic parameters that describe the reactivity and kinetic stability of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. beilstein-journals.org Other derived parameters such as ionization energy (IE), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S) further characterize the electronic nature of the molecule. beilstein-journals.org

Table 1: Representative Molecular Parameters Calculated via DFT for a Related Nitrophenyl-Containing Pyrrolidine (B122466) System Note: The following data is illustrative and based on computational studies of structurally similar compounds, such as nitrophenyl-substituted pyrrolidine-2,3-diones, to demonstrate the application of DFT analysis. The exact values for 3-(4-Nitrophenyl)pyrrolidine may vary.

| Parameter | Symbol | Formula | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.9 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.8 to -3.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Energy | IE | -EHOMO | 6.9 to 7.5 |

| Electron Affinity | EA | -ELUMO | 2.8 to 3.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.8 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.7 to 2.3 |

| Softness | S | 1/(2η) | 0.22 to 0.29 |

Data compiled from principles described in studies on related pyrrolidine derivatives. beilstein-journals.org

The electronic parameters derived from DFT calculations are direct predictors of molecular reactivity. A low HOMO-LUMO energy gap (ΔE) suggests that a molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. beilstein-journals.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

DFT calculations are essential for determining the most stable three-dimensional conformation of a molecule, a process known as geometric optimization. mdpi.com This process predicts bond lengths, bond angles, and torsion (dihedral) angles that correspond to a minimum energy state. mdpi.com A key structural parameter in this compound systems is the dihedral angle between the plane of the phenyl ring and the pyrrolidine ring.

In crystallographic and computational studies of analogous compounds, this dihedral angle is a notable feature. For example, in 1-(2-Methyl-4-nitrophenyl)pyrrolidine, the dihedral angle between the benzene (B151609) and pyrrolidine rings is reported to be approximately 59.16°. In another related structure, 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group was found in a quasi-axial position in the crystal, though DFT calculations of the free molecule suggested a quasi-equatorial position is also possible. mdpi.com The optimized geometry provides a foundational understanding of the molecule's shape, which is critical for its packing in the solid state and its interaction with other molecules.

Prediction of Molecular Reactivity and Stability

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into how molecules are held together in the solid state.

Hirshfeld surface analysis allows for the decomposition of the crystal packing into specific intermolecular contacts and their percentage contributions to the total surface area. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov

For molecules containing nitro and phenyl groups along with alkyl protons (from the pyrrolidine ring), the most significant contacts are typically H···H, O···H, and C···H. In a study of a related imidazo[4,5-b]pyridine derivative with a nitrophenyl substituent, H···H contacts accounted for 48.1% of the Hirshfeld surface, highlighting the importance of van der Waals forces. nih.gov O···H contacts, indicative of hydrogen bonding, contributed 12.8%, while C···H contacts made up 6.0%. nih.gov Similarly, for a chalcone (B49325) derivative containing a nitrophenyl group, O···H contacts were the most populated at 30.2%, followed by H···H (20.6%) and C···H (18.0%). nih.gov This quantitative analysis is crucial for understanding the relative importance of different non-covalent interactions in the supramolecular assembly.

Table 2: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Structurally Related Nitrophenyl Compounds Note: This table presents typical data from Hirshfeld analyses of various crystalline compounds containing nitrophenyl and heterocyclic moieties to illustrate the distribution of non-covalent interactions.

| Intermolecular Contact | Percentage Contribution (%) - Example 1 nih.gov | Percentage Contribution (%) - Example 2 nih.gov | Percentage Contribution (%) - Example 3 iucr.org |

| H···H | 48.1 | 20.6 | 42.3 |

| O···H / H···O | 12.8 | 30.2 | 37.3 |

| C···H / H···C | 6.0 | 18.0 | 14.9 |

| C···C | 3.7 | 10.1 | - |

| Br···H / H···Br | 15.0 | - | - |

| N···H / H···N | 5.8 | - | - |

Data sourced from Hirshfeld analyses of (1) 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov, (2) (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one nih.gov, and (3) 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate. iucr.org The specific contributions for this compound may differ.

Beyond quantifying the frequency of contacts, computational methods can also be used to calculate the interaction energies between molecular pairs in a crystal. This provides insight into the strength of the forces holding the structure together. These calculations typically partition the total interaction energy into four components: electrostatic, polarization, dispersion, and repulsion.

Investigation of Supramolecular Aggregation and Synthon Formation

The assembly of individual molecules into ordered, three-dimensional structures is governed by a complex interplay of non-covalent interactions. In the case of this compound and its derivatives, computational and theoretical studies, particularly those employing Hirshfeld surface analysis and interaction energy calculations, have been instrumental in elucidating the principles of their supramolecular aggregation and the formation of predictable structural motifs known as supramolecular synthons.

Initial crystallographic studies have successfully characterized a new organic single crystal of 1-(4-Nitrophenyl)pyrrolidine (4NPY). researchgate.net X-ray analysis revealed that this compound crystallizes in the orthorhombic space group Pbca. The unit cell parameters were determined to be a = 10.3270(5) Å, b = 9.9458(6) Å, and c = 18.6934(12) Å, with Z=8, confirming a highly crystalline nature. researchgate.net While this provides the fundamental packing information, a deeper understanding of the forces driving the crystal's formation requires more detailed computational analysis.

For structurally related compounds, such as 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, comprehensive studies have been conducted to analyze the supramolecular architecture. dntb.gov.uascienceopen.com These analyses employ methods like Hirshfeld surface analysis, two-dimensional fingerprint plots, and interaction energy calculations to quantify the various intermolecular interactions that stabilize the crystal lattice. dntb.gov.uascienceopen.com

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots illustrate the relative prevalence of different types of atomic contacts, such as O···H, H···H, and C···H interactions. For a related sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, the crystal structure analysis revealed a notable 12-molecule aggregate synthon, which is held together by O-H···O hydrogen bonds and further stabilized by N-H···O intermolecular contacts. researchgate.net This demonstrates the formation of robust, extended networks through specific and directional hydrogen bonding.

The table below summarizes the key intermolecular contacts and their percentage contributions as determined by Hirshfeld surface analysis for a representative related compound, 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. This data provides insight into the likely interactions that also govern the aggregation of this compound.

| Interaction Type | Donor Atom | Acceptor Atom | Percentage Contribution (%) |

| Hydrogen Bonding | O-H | O | 45.5 |

| Hydrogen Bonding | N-H | O | 13.7 |

| van der Waals | H-H | - | 48.3 |

| van der Waals | C-H | O | 12.2 |

| van der Waals | C-H | C | 23.7 |

| Data derived from analyses of structurally similar compounds to infer potential interactions for this compound. routledge.com |

Below is a table detailing the crystallographic data for 1-(4-Nitrophenyl)pyrrolidine, which provides the foundational information for any computational study of its supramolecular assembly.

| Parameter | Value |

| Compound Name | 1-(4-Nitrophenyl)pyrrolidine |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.3270 (5) |

| b (Å) | 9.9458 (6) |

| c (Å) | 18.6934 (12) |

| Z (molecules/unit cell) | 8 |

| Data from reference researchgate.net |

Applications in Chemical Research and Material Science

Utility as Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

3-(4-Nitrophenyl)pyrrolidine and its derivatives are valuable building blocks in organic synthesis due to the presence of the reactive pyrrolidine (B122466) ring and the electron-withdrawing nitro group. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the nitrophenyl group can be readily modified, making these compounds versatile intermediates for creating more complex molecules. nih.govnih.gov

Researchers utilize these compounds as starting materials or key intermediates in multi-step synthetic pathways. For instance, derivatives like Boc-(±)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid serve as crucial intermediates in the synthesis of various pharmaceuticals. chemimpex.comnetascientific.com The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled, selective reactions at other parts of the molecule. chemimpex.comnetascientific.com This is particularly useful in the construction of complex molecular architectures required for drug development. chemimpex.com

The synthesis of various substituted N-(4′-nitrophenyl)-l-prolinamides demonstrates the utility of the nitrophenyl-pyrrolidine core. nih.gov These syntheses often start with the condensation of a substituted nitrobenzene (B124822) with proline or its derivatives. nih.gov The resulting N-aryl-l-prolines can then be converted into a variety of amides, showcasing the adaptability of the nitrophenyl-pyrrolidine structure as a scaffold for generating libraries of compounds for biological screening. nih.gov

Furthermore, the nitro group on the phenyl ring is a key functional group that can undergo a variety of chemical transformations. It can be reduced to an amino group, which can then be further functionalized. This versatility makes this compound derivatives useful for introducing nitrogen-containing functionalities into a target molecule. This strategy has been employed in the synthesis of compounds with potential applications in medicinal chemistry. The synthesis of complex heterocyclic systems also employs pyrrolidine derivatives as foundational units. researchgate.netjst-ud.vn

Table 1: Examples of Complex Molecules Synthesized from Nitrophenyl-Pyrrolidine Derivatives

| Derivative | Synthetic Application | Reference |

|---|---|---|

| Boc-(±)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid | Intermediate for pharmaceutical synthesis | chemimpex.com |

| N-(4′-nitrophenyl)-l-prolines | Precursors for N-(4′-nitrophenyl)-l-prolinamides | nih.gov |

| 1-(2-Methyl-4-nitrophenyl)pyrrolidine | Intermediate for more complex organic molecules |

Exploration in Material Science for Specific Electronic Properties

The unique molecular structure of this compound, featuring a pyrrolidine ring and a nitrophenyl group, has led to its exploration in the field of material science. ontosight.ai The nitro group is a strong electron-withdrawing group, which can impart specific electronic properties to materials incorporating this moiety.

Derivatives of nitrophenyl-pyrrolidine have been investigated for their potential use in creating advanced materials, such as polymers and coatings. netascientific.comontosight.ai The incorporation of these compounds into polymer matrices can enhance the material's properties. chemimpex.com For example, the presence of the polar nitro group can influence properties like adhesion and thermal stability. netascientific.com

The development of new materials with specific functionalities is an active area of research. Compounds like 1-(4-methyl-2-nitrophenyl)pyrrolidine (B13796979) are considered as building blocks for new materials, including dyes, due to their distinct chemical structure. ontosight.ai The electronic characteristics arising from the interplay between the pyrrolidine ring and the substituted phenyl ring are of particular interest for applications in electronics and photonics.

Role as Analytical Standards in Chromatographic Techniques

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), the availability of pure reference standards is crucial for the accurate quantification of analytes.

Derivatives of this compound, such as Boc-(±)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, are utilized as reference standards in chromatography. chemimpex.com This allows researchers to reliably identify and quantify related compounds in various samples. chemimpex.com The use of a well-characterized standard ensures the accuracy and reproducibility of analytical methods. chemimpex.com While direct evidence for this compound itself is limited, the principle extends to the broader class of compounds. For example, 4-nitrophenol, a related compound, is widely used as a model substrate in HPLC assays to study drug metabolism, highlighting the importance of such nitrophenyl compounds in analytical methodologies. nih.gov

Involvement in Catalytic Processes in Organic Transformations

The pyrrolidine scaffold is a well-established motif in the field of organocatalysis. Pyrrolidine and its derivatives are known to act as efficient catalysts for a variety of organic reactions, often proceeding through the formation of a nucleophilic enamine intermediate.

While direct catalytic applications of this compound are not extensively documented, closely related structures have shown significant catalytic activity. For example, a poly[(ethylene glycol) methacrylate] (PEGMA) resin functionalized with 3-(aminomethyl)pyrrolidine (B1599286) has been demonstrated to be a highly active heterogeneous catalyst for aqueous aldol (B89426) reactions. mdpi.com In this system, the pyrrolidine moiety is the catalytically active site. mdpi.com The model reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972) proceeds efficiently in the presence of this catalyst. mdpi.com

Pyrrolidine itself is used as an organocatalyst in inverse-electron demand hetero-Diels–Alder reactions for the synthesis of 5,6-dihydro-4H- chemimpex.comresearchgate.netoxazines. Chiral pyrrolidine derivatives are also employed to induce enantioselectivity in reactions like the Henry reaction, which is the reaction between an aldehyde and a nitroalkane. cbijournal.com The presence of the 4-nitrophenyl group in this compound could potentially modulate the catalytic activity and selectivity of the pyrrolidine ring, an area that may warrant further investigation.

Table 2: Pyrrolidine Derivatives in Catalysis

| Catalyst/Derivative | Reaction Type | Role | Reference |

|---|---|---|---|

| 3-(aminomethyl)pyrrolidine functionalized PEGMA resin | Aldol Reaction | Heterogeneous Catalyst | mdpi.com |

| Pyrrolidine | Inverse-electron demand hetero-Diels–Alder | Organocatalyst |

Conclusion and Future Perspectives in 3 4 Nitrophenyl Pyrrolidine Research

Current State of Knowledge and Research Gaps

The 3-aryl pyrrolidine (B122466) scaffold, including 3-(4-Nitrophenyl)pyrrolidine, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net These structures are integral to a wide array of pharmaceuticals and natural products, exhibiting activities such as anticancer, antimicrobial, and antidiabetic effects. sci-hub.senih.govnih.gov The pyrrolidine ring's three-dimensional nature and the potential for stereochemical diversity make it an attractive starting point for drug discovery. nih.gov

Despite the recognized importance of the 3-aryl pyrrolidine core, specific research focused solely on this compound is not extensively documented in publicly available research. Much of the existing literature discusses the synthesis and properties of broader categories like 3-aryl pyrrolidines or N-substituted pyrrolidines. nih.govresearchgate.netsci-hub.se A significant research gap exists in the comprehensive evaluation of the biological activities and potential therapeutic applications of this compound itself. While its derivatives are explored for various medicinal purposes, the parent compound's own profile remains less characterized. nih.govrroij.com

Furthermore, there is a need for more focused studies on the structure-activity relationships (SAR) of this compound derivatives. Understanding how modifications to the pyrrolidine ring, the nitrophenyl group, and the nitrogen substituent affect biological activity is crucial for the rational design of new and more potent therapeutic agents. nih.govbohrium.com

Emerging Synthetic Strategies for Novel Analogs

The synthesis of 3-aryl pyrrolidines is a dynamic area of research, with several innovative strategies emerging to create novel analogs. These methods aim for efficiency, stereoselectivity, and the ability to introduce diverse functional groups.

One of the prominent modern techniques is the palladium-catalyzed hydroarylation of pyrrolines . nih.govresearchgate.net This method allows for the direct formation of 3-aryl pyrrolidines from readily available starting materials in a single step, offering a significant advantage over traditional multi-step syntheses. nih.govresearchgate.net Another key approach involves 1,3-dipolar cycloaddition reactions . nih.govsemanticscholar.org This highly convergent method utilizes azomethine ylides and substituted styrenes to construct the pyrrolidine ring with good control over stereochemistry. semanticscholar.orgnih.gov

Organocatalysis has also gained traction as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. benthamdirect.comnih.gov Organocatalysts offer benefits such as lower toxicity and ready availability compared to some metal catalysts. benthamdirect.com Additionally, gold-catalyzed tandem reactions, such as hydroamination/iminium ion formation/allylation, have been developed for the stereoselective synthesis of highly functionalized pyrrolidines. acs.orgresearchgate.net

Other notable strategies include:

Ring-closing metathesis of N-diallyl sulfonamide derivatives. sci-hub.se

Tandem reactions involving Michael addition and subsequent cyclization.

Multi-component reactions that allow for the rapid assembly of complex pyrrolidine structures. jst-ud.vn

These emerging synthetic methodologies provide a robust toolbox for chemists to generate a wide variety of this compound analogs with diverse substitution patterns, facilitating the exploration of their chemical and biological properties.

Potential for Development of New Chemical Entities

The this compound scaffold holds significant promise for the development of new chemical entities (NCEs) with therapeutic potential. The 3-aryl pyrrolidine core is a well-established pharmacophore found in molecules targeting a range of biological systems. nih.govresearchgate.netresearchgate.net The presence of the nitro group in the 4-position of the phenyl ring offers a site for further chemical modification, potentially leading to compounds with enhanced activity or novel mechanisms of action. chemimpex.com

Derivatives of 3-aryl pyrrolidines have shown a broad spectrum of biological activities, including:

Anticancer activity : Pyrrolidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govbohrium.comnih.gov

Anticonvulsant properties : Several studies have explored N-substituted pyrrolidine-2,5-diones as potential antiepileptic agents. rroij.comresearchgate.net

Antimicrobial and antifungal activity : The pyrrolidine nucleus is a component of various natural and synthetic antimicrobial compounds. nih.gov

Enzyme inhibition : Polyhydroxylated pyrrolidines are known inhibitors of glycosidases, with potential applications in treating diabetes and other metabolic disorders. nih.govnih.gov

The development of NCEs based on the this compound structure can be guided by structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the pyrrolidine ring and the phenyl group, researchers can optimize the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The versatility of the synthetic methods available for pyrrolidine synthesis further enhances the potential for creating diverse libraries of compounds for high-throughput screening and lead optimization. sci-hub.senih.gov

Advances in Spectroscopic and Computational Methodologies for Characterization

The structural elucidation and conformational analysis of this compound and its analogs are heavily reliant on advanced spectroscopic and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for confirming the chemical structure of synthesized compounds. semanticscholar.orgjst-ud.vn Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about proton-proton and proton-carbon correlations, which is crucial for assigning complex spectra and determining the relative stereochemistry of substituents on the pyrrolidine ring. jst-ud.vnscielo.org.co

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular formula of a compound. jst-ud.vn

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is employed to identify the presence of key functional groups, such as the nitro group (NO2) and the secondary amine (N-H) in the pyrrolidine ring. nih.gov

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformational details like the puckering of the pyrrolidine ring and the dihedral angle between the pyrrolidine and phenyl rings. nih.gov

Computational Methodologies:

Density Functional Theory (DFT) : DFT calculations are used to predict the most stable conformation of the molecule, analyze its electronic properties, and calculate theoretical spectroscopic data to compare with experimental results.

Molecular Docking : This computational technique is used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the design of more potent inhibitors.

Hirshfeld Surface Analysis : This method is used to visualize and quantify intermolecular interactions in the crystal structure, providing insights into the packing of molecules. nih.gov

These advanced analytical and computational tools are essential for the comprehensive characterization of this compound and its derivatives, facilitating a deeper understanding of their structure-property relationships and guiding the development of new and improved compounds.

常见问题

Q. What are the established synthetic routes for 3-(4-nitrophenyl)pyrrolidine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts enable efficient pyrrolidine functionalization under mild conditions (60–80°C, 6–8 hours), achieving yields of 70–85% . Alternative methods involve nitration of precursor aryl-pyrrolidine derivatives, though nitro-group positioning requires careful control to avoid byproducts like 3-(3-nitrophenyl) isomers .

Key Methodological Considerations:

- Catalyst Selection: Heterogeneous catalysts (e.g., Fe₂O₃ composites) improve recyclability and reduce metal contamination .

- Solvent Systems: Polar aprotic solvents (DMF, acetonitrile) enhance nitro-group incorporation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from nitration byproducts.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Catalytic Coupling | Fe₂O₃@SiO₂/In₂O₃ | 70 | 85 | <5% isomerization |

| Direct Nitration | HNO₃/H₂SO₄ | 100 | 60 | 15–20% ortho-isomers |

Q. How is this compound characterized, and what spectroscopic markers distinguish it from analogs?

Characterization relies on ¹H/¹³C NMR , FT-IR , and HPLC-MS :

- NMR: The para-substituted nitro group produces a distinct aromatic singlet at δ 8.2–8.4 ppm (²J coupling < 2 Hz). Pyrrolidine protons appear as a multiplet at δ 2.5–3.0 ppm .

- FT-IR: Strong NO₂ asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ confirm nitro-group incorporation .

- HPLC-MS: [M+H]⁺ peak at m/z 219.1 (C₁₀H₁₁N₂O₂⁺) with >95% purity .

Common Pitfalls:

- Misinterpretation of NOE effects in NMR due to rotational restrictions in the pyrrolidine ring.

- Overlapping IR bands from solvent residues (e.g., DMSO at 1650 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

Contradictions often arise from competing reaction pathways or inconsistent analytical data :

- Case Study: Diazirine derivatives (e.g., 3-(4-nitrophenyl)-3-(trifluoromethyl)diazirine) exhibit variable yields due to trifluoromethyl group sensitivity to acidic conditions. Optimizing pH (6.5–7.5) and using anhydrous solvents stabilize intermediates .

- Data Reconciliation: Cross-validate NMR with X-ray crystallography for ambiguous NOE correlations. For example, crystal structures confirm the para-substitution pattern in diazirine analogs .

Q. Table 2: Troubleshooting Reaction Contradictions

| Issue | Root Cause | Solution |

|---|---|---|

| Low yield | Competing isomerization | Use directing groups (e.g., –OMe) |

| Unassigned NMR peaks | Rotameric equilibria | Conduct VT-NMR (variable temp) |

Q. What strategies optimize this compound for photoaffinity labeling or mechanistic studies?

The nitro group’s electron-withdrawing properties make this compound suitable for photo-crosslinking and radical trapping :

- Photoactivation: UV irradiation (365 nm) generates nitrophenyl radicals for covalent binding to biomolecules. Control experiments with nitro-free analogs (e.g., 4-methoxyphenyl derivatives) validate specificity .

- Kinetic Studies: Monitor radical lifetimes using EPR spectroscopy. Nitrophenyl radicals exhibit half-lives of 10–100 ms, depending on solvent polarity .

Safety Considerations:

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

The pyrrolidine ring’s conformation and nitro-group electron withdrawal modulate catalytic activity:

- Steric Effects: Bulky N-substituents (e.g., –CH₂Ph) reduce enantioselectivity in asymmetric catalysis. Unsubstituted pyrrolidine achieves >90% ee in aldol reactions .

- Electronic Effects: The nitro group enhances electrophilicity, accelerating iminium ion formation. Hammett studies (σₚ = +0.78) confirm strong electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。